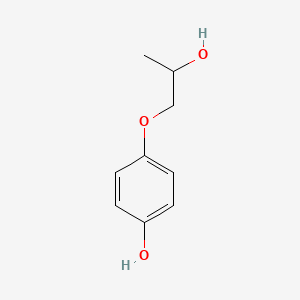

4-(2-Hydroxypropoxy)phenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12O3 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

4-(2-hydroxypropoxy)phenol |

InChI |

InChI=1S/C9H12O3/c1-7(10)6-12-9-4-2-8(11)3-5-9/h2-5,7,10-11H,6H2,1H3 |

InChI Key |

XJQYDAFDNIKYCY-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC1=CC=C(C=C1)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis of 4 2 Hydroxypropoxy Phenol and Its Derivatives

Alternative and Specialized Synthetic Routes

The synthesis of enantiomerically pure derivatives of 4-(2-hydroxypropoxy)phenol often relies on the separation of racemic mixtures of key intermediates. A prominent and highly effective method for achieving this is the kinetic resolution of racemic chlorohydrins, particularly through enzymatic processes. This technique leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic substrate, allowing for the separation of the two enantiomers.

Kinetic resolution is a cornerstone in the production of chiral building blocks for many pharmaceuticals. In the context of this compound derivatives, the target is often a racemic chlorohydrin, such as N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide, which serves as a precursor to beta-blockers like (S)-atenolol. researchgate.netnih.gov The classical kinetic resolution process can theoretically achieve a maximum yield of 50% for the desired enantiomer, as the other half of the racemic mixture is left unreacted. acs.org

Lipases are the most frequently employed biocatalysts for this purpose due to their stability, commercial availability, and broad substrate tolerance. Lipase (B570770) B from Candida antarctica (CALB) is particularly noteworthy for its high efficiency and enantioselectivity in the resolution of chlorohydrin precursors. mdpi.comresearchgate.netntnu.no The resolution is typically performed as a transesterification reaction, where the lipase selectively acylates one of the chlorohydrin enantiomers using an acyl donor, such as vinyl butanoate or vinyl acetate. researchgate.netresearchgate.netntnu.no This results in a mixture of an acylated enantiomer (ester) and the unreacted, enantiomerically enriched alcohol.

For instance, the kinetic resolution of racemic N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide using CALB and vinyl butanoate in acetonitrile (B52724) yields the slower-reacting (R)-enantiomer with high enantiomeric excess (ee). researchgate.netmdpi.com This (R)-chlorohydrin is a crucial intermediate, as its subsequent amination leads to the formation of the pharmacologically active (S)-enantiomer of atenolol. researchgate.netnih.gov Research has demonstrated the achievement of >99% ee for (R)-N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide through this method. mdpi.com

The efficiency of a kinetic resolution is often quantified by the enantiomeric ratio (E-value). A high E-value signifies excellent separation of the enantiomers. Studies on chlorohydrins related to beta-blocker synthesis have reported high E-values, such as 52 for the resolution of 1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol and even higher values of 157 and 183 for other chlorohydrin substrates using CALB. researchgate.netntnu.no

| Racemic Chlorohydrin Substrate | Enzyme | Acyl Donor | Product | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|---|

| N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide | Candida antarctica Lipase B (CALB) | Vinyl butanoate | (R)-N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide | >99% | 32% | mdpi.com |

| 1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol | Candida antarctica Lipase B (CALB) | Vinyl butanoate | (R)-chlorohydrin | 99% | Not Reported | researchgate.net |

| methyl 3-(4-(3-chloro-2-hydroxypropoxy)phenyl)-propanoate | Candida antarctica Lipase B (CALB) | Vinyl butanoate | (R)-chlorohydrin | 97% | Not Reported | ntnu.no |

| 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol | Candida antarctica Lipase B (CALB) | Vinyl butanoate | (R)-chlorohydrin | 99% | Not Reported | ntnu.no |

To overcome the 50% yield limitation of classical kinetic resolution, a more advanced strategy known as dynamic kinetic resolution (DKR) can be employed. DKR combines the enzymatic resolution with an in-situ racemization of the faster-reacting, undesired enantiomer. acs.orgorganic-chemistry.org This is typically achieved by using a metal catalyst, such as a ruthenium complex, which continuously converts the unwanted enantiomer back into the racemate, allowing the enzyme to theoretically convert the entire starting material into a single, desired enantiomer. organic-chemistry.org The DKR of various aromatic chlorohydrins using Pseudomonas cepacia lipase in conjunction with a ruthenium catalyst has been shown to produce chlorohydrin acetates in high yields and with enantiomeric excesses greater than 99%. organic-chemistry.org This makes DKR a highly efficient method for producing enantiopure chlorohydrin intermediates. organic-chemistry.org

Reaction Mechanisms and Chemical Transformations Involving 4 2 Hydroxypropoxy Phenol Analogues

Mechanistic Pathways of Phenolic Oxidation

The oxidation of phenolic compounds, including analogues of 4-(2-hydroxypropoxy)phenol, is a multifaceted process that can proceed through various mechanistic pathways. A primary mechanism involves the transfer of a hydrogen atom from the phenolic hydroxyl group, often facilitated by a suitable oxidant, to form a phenoxyl radical. This process is a critical step in the antioxidant activity of phenols. The stability and subsequent reactions of this radical intermediate are influenced by the substituents on the aromatic ring.

In many instances, the oxidation begins with a one-electron transfer from the phenol (B47542) to an oxidizing species, generating a radical cation. tandfonline.com This radical cation can then undergo deprotonation to yield the phenoxyl radical. The phenoxyl radical is not static and can participate in further reactions, including dimerization or reaction with other radical species. tandfonline.com These subsequent reactions typically lead to the formation of new C-C or C-O bonds, resulting in a variety of dimeric and oligomeric products. researchgate.netresearchgate.net

The specific pathway of oxidation can be influenced by several factors, including the reaction conditions and the presence of catalysts. For example, in photocatalytic systems, photoexcitation of a catalyst can lead to the generation of electron-hole pairs, which in turn generate reactive oxygen species and phenolic radicals. researchgate.net These radicals then couple to form various products. researchgate.net

Kinetic studies have provided significant insights into these mechanisms. For instance, the determination of kinetic isotope effects (KIE) by replacing the phenolic hydrogen with deuterium (B1214612) has been used to confirm that the O-H bond activation is the rate-limiting step in many phenolic oxidation reactions. acs.org The correlation of reaction rates with the one-electron oxidation potentials of the phenols further supports the proposed mechanisms. acs.org

Below is a table summarizing key aspects of phenolic oxidation pathways:

| Pathway Component | Description | Key Intermediates | Influencing Factors |

| Initial Step | Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) | Phenoxyl Radical, Radical Cation | Oxidant strength, solvent, pH, substituents |

| Intermediate Reactions | Radical Coupling (C-C or C-O bond formation), Dimerization | Dimeric Phenols, Quinones | Radical stability, steric hindrance |

| Catalysis | Photocatalysis, Metal-Catalysis | Reactive Oxygen Species (ROS) | Catalyst type, light irradiation |

Nucleophilic Substitution Reactions at the Hydroxypropyl Moiety

The hydroxypropyl group of this compound analogues contains a hydroxyl group that can act as a nucleophile. This allows for a variety of nucleophilic substitution reactions to occur at this moiety. For instance, the hydroxyl group can be deprotonated by a base to form an alkoxide, which is a stronger nucleophile. This alkoxide can then react with an electrophile, such as an alkyl halide, in a classic SN2 reaction.

The efficiency and outcome of these substitution reactions are dependent on the nature of the electrophile and the reaction conditions. For example, in the synthesis of thiolated cyclodextrins, a similar hydroxypropyl group participates in a nucleophilic substitution reaction where thiourea (B124793) acts as the nucleophile, attacking the protonated primary alcohol. mdpi.com This results in the formation of a thiouronium ion intermediate, which is subsequently hydrolyzed to a thiol. mdpi.com

Furthermore, the hydroxyl group can participate in esterification reactions with carboxylic acids or their derivatives. These reactions are typically catalyzed by an acid and result in the formation of an ester linkage. The reactivity of the hydroxypropyl moiety can also be harnessed in more complex transformations, such as the N-alkylation of heterocyclic compounds where a 2-hydroxypropyl moiety is introduced. ugr.es

The table below outlines common nucleophilic substitution reactions involving a hydroxypropyl group:

| Reaction Type | Reagents | Intermediate/Product | Key Features |

| Alkylation | Base, Alkyl Halide | Alkoxide, Ether | SN2 mechanism |

| Thiolation | Thiourea, Acid/Base | Thiouronium ion, Thiol | Concerted mechanism followed by hydrolysis mdpi.com |

| Esterification | Carboxylic Acid, Acid Catalyst | Ester | Reversible reaction |

| N-Alkylation | Heterocycle, Propylene (B89431) Carbonate | N-alkylated heterocycle | Propylene carbonate acts as both solvent and alkylating agent ugr.es |

Intramolecular Cyclization and Epoxide Formation

Analogues of this compound can undergo intramolecular cyclization reactions, particularly when a suitable leaving group is present on the hydroxypropyl chain. A common strategy involves the formation of an epoxide from a vicinal diol or a halohydrin. For instance, treatment of a compound with a 2,3-dihydroxypropyl group with a reagent like tosyl chloride can selectively activate one hydroxyl group, converting it into a good leaving group (tosylate). Subsequent treatment with a base can then induce an intramolecular SN2 reaction, where the remaining hydroxyl group acts as a nucleophile, displacing the tosylate and forming an epoxide ring.

This intramolecular cyclization is a key step in the synthesis of various biologically active molecules. For example, the intramolecular ring-opening of an epoxide by a phenolic hydroxyl group is a widely used method for constructing chroman rings, which are important structural motifs in many natural products and pharmaceuticals. beilstein-journals.org The stereochemistry of the starting material is crucial in determining the stereochemistry of the final cyclized product.

In some cases, the cyclization can be a tandem process. For example, a debenzylation reaction followed by epoxidation and intramolecular epoxide ring-opening can occur in a one-pot, three-step process to yield the desired cyclized product. beilstein-journals.org The success of these cyclizations can be sensitive to the specific structure of the substrate and the reaction conditions.

The following table summarizes key features of intramolecular cyclization and epoxide formation:

| Reaction | Starting Material | Reagents | Intermediate | Product |

| Epoxide Formation | Vicinal diol | Tosyl chloride, Base | Tosylate | Epoxide |

| Intramolecular Epoxide Ring-Opening | Phenol with epoxide side chain | Base or Acid | Alkoxide/Oxonium ion | Chroman derivative beilstein-journals.org |

Radical-Mediated Transformations (e.g., Photonitration Pathways of Phenols)

Phenolic compounds are susceptible to radical-mediated transformations, a prominent example being photonitration. This process typically occurs in the presence of nitrate (B79036) or nitrite (B80452) ions and is initiated by UV irradiation. The photolysis of nitrate or nitrite generates reactive nitrogen species, including nitrogen dioxide radical (•NO2) and hydroxyl radical (•OH). nih.gov

The currently accepted mechanism for the photonitration of phenols involves the abstraction of the phenolic hydrogen by the •NO2 radical, which leads to the formation of a phenoxyl radical and nitrous acid (HNO2). unito.it The phenoxyl radical then reacts with another •NO2 radical to yield the nitrated phenol product. unito.it Quantum mechanical calculations support this pathway, indicating it is energetically more favorable than the direct addition of •NO2 to the aromatic ring. unito.it

Several factors influence the efficiency of photonitration. The reaction is often favored under acidic conditions and can be enhanced by the presence of •OH scavengers. nih.gov The pH of the solution can also dictate the dominant reaction pathway and the ratio of different nitrophenol isomers formed. For example, in basic solutions, different nitrosation pathways involving N2O3 and the phenolate (B1203915) ion can become significant. researchgate.net

The table below outlines the key steps in the photonitration of phenols:

| Step | Description | Reactants | Products |

| Initiation | Photolysis of nitrate/nitrite | NO3-/NO2-, UV light | •NO2, •OH nih.gov |

| H-Abstraction | Abstraction of phenolic hydrogen by •NO2 | Phenol, •NO2 | Phenoxyl radical, HNO2 unito.it |

| Radical Coupling | Reaction of phenoxyl radical with •NO2 | Phenoxyl radical, •NO2 | Nitrophenol unito.it |

Williamson Ether Synthesis Mechanisms for Aryl Ether Formation

The Williamson ether synthesis is a classic and versatile method for preparing ethers, including aryl ethers derived from phenolic compounds. The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide or phenoxide ion on an alkyl halide or another substrate with a good leaving group. wikipedia.orgbyjus.com

In the context of forming an aryl ether from a phenolic analogue, the first step is the deprotonation of the phenolic hydroxyl group by a strong base to form a phenoxide ion. This phenoxide ion then acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide. The reaction is a concerted process where the new C-O bond forms at the same time as the bond to the leaving group breaks. wikipedia.org

The success of the Williamson ether synthesis is highly dependent on the structure of the reactants. The reaction works best with primary alkyl halides, as secondary and tertiary alkyl halides are more prone to undergo elimination (E2) reactions, especially in the presence of a strong, sterically hindered base. wikipedia.orgmasterorganicchemistry.com For the synthesis of aryl ethers, a phenoxide is reacted with an alkyl halide. The reverse, reacting an alkoxide with an aryl halide, is generally not feasible unless the aryl halide is activated by electron-withdrawing groups. jk-sci.com

The following table summarizes the key aspects of the Williamson ether synthesis for aryl ether formation:

| Component | Description | Example | Considerations |

| Nucleophile | Phenoxide ion | Sodium phenoxide | Formed by reacting a phenol with a strong base (e.g., NaH, NaOH) jk-sci.comkhanacademy.org |

| Electrophile | Primary alkyl halide | Methyl iodide, Ethyl bromide | Secondary/tertiary halides lead to elimination masterorganicchemistry.com |

| Mechanism | SN2 (Bimolecular Nucleophilic Substitution) | Backside attack of the nucleophile | Concerted, single-step reaction wikipedia.org |

| Product | Aryl ether | Anisole (from sodium phenoxide and methyl iodide) |

Advanced Spectroscopic and Analytical Characterization of 4 2 Hydroxypropoxy Phenol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), it is possible to map out the molecular structure.

Proton NMR (¹H NMR) spectroscopy reveals the chemical environment of hydrogen atoms within a molecule. The spectrum of 4-(2-Hydroxypropoxy)phenol is expected to show distinct signals corresponding to the aromatic protons, the aliphatic protons of the propoxy chain, and the hydroxyl protons.

The aromatic protons on the phenol (B47542) ring typically appear in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. libretexts.org For a 1,4-disubstituted (para) benzene (B151609) ring, the two sets of chemically equivalent protons will appear as two distinct doublets.

The protons of the 2-hydroxypropoxy side chain will appear in the upfield region. The proton on the carbon bearing the hydroxyl group (-CH(OH)-) is expected to be a multiplet around 4.0-4.2 ppm. The adjacent methylene (B1212753) protons (-O-CH₂-) would likely appear as a doublet of doublets around 3.8-4.0 ppm. The terminal methyl group (-CH₃) protons would be the most shielded, appearing as a doublet further upfield, typically around 1.2 ppm.

The chemical shifts of the hydroxyl protons (phenolic -OH and alcoholic -OH) are variable and depend on factors like solvent, concentration, and temperature. libretexts.org The phenolic -OH signal is anticipated between 4-7 ppm, while the secondary alcohol -OH signal usually appears between 2-5 ppm. libretexts.org These signals are often broad and may not show clear splitting patterns unless specific experimental conditions are met.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (H-2, H-6) | ~6.9 | Doublet |

| Aromatic (H-3, H-5) | ~6.8 | Doublet |

| Phenolic OH | 4-7 | Broad Singlet |

| -CH(OH)- | 4.0-4.2 | Multiplet |

| -O-CH₂- | 3.8-4.0 | Doublet of Doublets |

| Alcoholic OH | 2-5 | Broad Singlet |

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the symmetry of the para-substituted phenol ring, four distinct signals are expected for the six aromatic carbons. The carbon atom attached to the phenolic hydroxyl group (C-1) is the most deshielded among the aromatic carbons, with a predicted chemical shift around 155 ppm. rsc.orgdocbrown.info The carbon atom bearing the propoxy group (C-4) is also significantly deshielded, appearing around 150-152 ppm. The other aromatic carbons (C-2/C-6 and C-3/C-5) would resonate at approximately 116-120 ppm. rsc.orgdocbrown.info

For the aliphatic side chain, the carbon attached to the ether oxygen (-O-CH₂) is expected around 70-72 ppm. The carbon with the secondary hydroxyl group (-CH(OH)-) would appear in the range of 65-68 ppm, and the terminal methyl carbon (-CH₃) would be the most shielded, with a chemical shift around 20-23 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-OH) | ~155 |

| C-4 (C-O-R) | 150-152 |

| C-2, C-6 | 118-120 |

| C-3, C-5 | 116-118 |

| -O-CH₂- | 70-72 |

| -CH(OH)- | 65-68 |

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

The FTIR spectrum of this compound is expected to be dominated by absorptions from the hydroxyl, ether, and aromatic functionalities. A prominent, broad absorption band between 3200 and 3600 cm⁻¹ is characteristic of the O-H stretching vibrations of both the phenolic and alcoholic hydroxyl groups, with the broadening resulting from hydrogen bonding. researchgate.net

The C-O stretching vibrations will give rise to strong bands in the fingerprint region. The aryl ether C-O stretch is expected to appear around 1230-1250 cm⁻¹, while the secondary alcohol C-O stretch will likely be observed in the 1050-1100 cm⁻¹ range.

The presence of the aromatic ring will be confirmed by several characteristic bands. The C=C stretching vibrations within the benzene ring typically produce a series of peaks between 1450 and 1600 cm⁻¹. nist.gov The C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the propoxy group will appear just below 3000 cm⁻¹. Out-of-plane C-H bending vibrations for the para-substituted ring are expected in the 800-850 cm⁻¹ region.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic/Alcoholic OH | O-H Stretch (H-bonded) | 3200-3600 (Broad) |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Aliphatic C-H | C-H Stretch | 2850-2960 |

| Aromatic C=C | C=C Stretch | 1450-1600 |

| Aryl Ether C-O | C-O Stretch | 1230-1250 |

| Secondary Alcohol C-O | C-O Stretch | 1050-1100 |

Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would clearly show the aromatic ring vibrations. A strong band around 1600-1615 cm⁻¹ is expected, corresponding to the symmetric C=C stretching of the benzene ring. mdpi.com Another characteristic feature would be the ring breathing vibration, which is a symmetric expansion and contraction of the entire ring, appearing as a sharp and intense peak around 1000 cm⁻¹. chemicalbook.com

The aliphatic C-H stretching and bending modes in the propoxy chain would also be visible, though typically weaker than the aromatic signals. Unlike in FTIR, the O-H stretching vibration is generally a weak and broad band in the Raman spectrum of phenols.

Table 4: Predicted Raman Shifts for this compound

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic C-H | C-H Stretch | ~3060 |

| Aliphatic C-H | C-H Stretch | 2850-2960 |

| Aromatic C=C | C=C Stretch | 1600-1615 (Strong) |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₉H₁₂O₃), the molecular weight is 168.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 168.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways. A common fragmentation for phenols is the loss of a hydrogen atom to form a stable phenoxy radical, or the loss of CO. For this specific molecule, cleavage of the ether bond is highly probable. Alpha-cleavage adjacent to the secondary alcohol is also a common fragmentation pathway.

Key predicted fragments include:

m/z 110: Loss of the 2-hydroxypropoxy side chain (C₃H₆O₂) via cleavage of the ether bond, resulting in a hydroxyphenoxy radical.

m/z 109: Loss of the entire side chain with hydrogen transfer, resulting in the hydroquinone (B1673460) ion.

m/z 123: Alpha-cleavage at the ether bond, losing a CH(OH)CH₃ radical.

m/z 45: A fragment corresponding to the [CH(OH)CH₃]⁺ ion from cleavage of the C-C bond adjacent to the ether oxygen.

The relative abundance of these and other fragment ions would provide a fragmentation fingerprint, aiding in the confirmation of the proposed structure.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for Phytochemical Profiling

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) is a powerful technique used for the comprehensive profiling of phytochemicals in complex samples. nih.govnih.gov This method combines the high separation efficiency of UHPLC, which uses columns with smaller particle sizes to achieve better resolution and faster analysis times, with the sensitive and selective detection capabilities of mass spectrometry. nih.gov In the context of analyzing a sample containing this compound, UHPLC-MS would be employed to separate it from other related phenolic compounds, isomers, or impurities. mdpi.comresearchgate.net

The process involves injecting the sample into the UHPLC system, where compounds are separated on a reverse-phase column (such as a C18 column) based on their polarity. A gradient elution with a mobile phase, typically consisting of water with a small amount of acid (like formic acid) and an organic solvent like acetonitrile (B52724), is used to effectively separate a wide range of compounds. nih.govnih.gov As the separated compounds elute from the column, they are ionized (e.g., by Electrospray Ionization - ESI) and enter the mass spectrometer. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), allowing for the identification and quantification of this compound and other phytochemicals present in the matrix. mdpi.com

Table 1: Illustrative UHPLC-MS Data for Phytochemical Profiling of a Sample Containing this compound

UHPLC-MS Data

| Retention Time (min) | Compound Name | Observed [M-H]⁻ (m/z) | Molecular Formula | Proposed Identification |

|---|---|---|---|---|

| 3.5 | Hydroquinone | 109.0291 | C₆H₅O₂⁻ | Reactant/Impurity |

| 5.8 | This compound | 167.0714 | C₉H₁₁O₃⁻ | Target Compound |

| 6.2 | Isomer of Target | 167.0713 | C₉H₁₁O₃⁻ | Positional Isomer |

| 7.1 | Dimer impurity | 335.1495 | C₁₈H₂₃O₆⁻ | Byproduct |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. nih.gov Unlike low-resolution mass spectrometry, which measures mass to the nearest whole number, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the differentiation between molecules that have the same nominal mass but different atomic compositions. nih.gov

For this compound (C₉H₁₂O₃), the theoretical monoisotopic mass can be calculated with high precision. When a sample is analyzed by HRMS, the experimentally measured exact mass is compared to the theoretical value. A close match (typically within a few parts per million, ppm) provides strong evidence for the proposed elemental formula, thereby confirming the compound's identity and ruling out other potential structures. This technique is invaluable for distinguishing between isomers and identifying unknown compounds in a sample matrix. nih.gov

Table 2: Exact Mass Determination of this compound by HRMS

HRMS Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₂O₃ |

| Theoretical Exact Mass [M+H]⁺ | 169.08592 |

| Observed Exact Mass [M+H]⁺ | 169.08611 |

| Mass Error (ppm) | 1.12 |

Chromatographic Methods for Separation and Quantification

Chromatography is fundamental to the analysis of this compound, enabling its separation, purification, and quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized or isolated this compound. researchgate.netresearchgate.net A typical method would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. cnrs.fr Detection is commonly performed using an ultraviolet (UV) detector set to a wavelength where the phenolic chromophore absorbs strongly (e.g., ~280 nm). The purity is calculated by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Furthermore, since this compound possesses a chiral center, it exists as a pair of enantiomers ((R) and (S)). Chiral HPLC is the method of choice for separating and quantifying these enantiomers to determine the enantiomeric excess (e.e.) of a sample. heraldopenaccess.us This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.net By comparing the peak areas of the two enantiomers, the e.e., a measure of optical purity, can be accurately calculated. researchgate.net

Table 3: Example HPLC Data for Purity and Enantiomeric Excess Determination

HPLC Analysis Data

| Analysis Type | Parameter | Value |

|---|---|---|

| Purity (Reversed-Phase HPLC) | Retention Time | 8.2 min |

| Peak Area (Main Compound) | 1,540,000 mAUs | |

| Calculated Purity | 99.5% | |

| Enantiomeric Excess (Chiral HPLC) | Retention Time (R-enantiomer) | 12.5 min |

| Peak Area (R-enantiomer) | 950,000 mAUs | |

| Retention Time (S-enantiomer) | 14.1 min | |

| Calculated Enantiomeric Excess | 90% e.e. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile and semi-volatile compounds. ugd.edu.mk While this compound itself has low volatility due to its hydroxyl groups, GC-MS can be used to analyze it after a derivatization step. Derivatization, for instance by silylation with a reagent like BSTFA, replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, creating a more volatile and thermally stable derivative suitable for GC analysis. nih.gov

This technique is highly effective for identifying and quantifying volatile impurities, residual solvents, or degradation products in a sample of this compound. The sample is injected into the GC, where compounds are separated in a capillary column. The separated compounds then enter the mass spectrometer, which generates a mass spectrum for each peak, acting as a molecular fingerprint that allows for positive identification by comparison to spectral libraries. fmach.it

Table 4: Potential Volatile Compounds in a this compound Sample Analyzed by GC-MS

GC-MS Analysis Data

| Retention Time (min) | Compound | Method of Detection | Potential Source |

|---|---|---|---|

| 4.5 | Propylene (B89431) oxide | Headspace GC-MS | Unreacted starting material |

| 9.8 | This compound (as TMS derivative) | Derivatization GC-MS | Main product |

| 11.2 | Guaiacol | Headspace GC-MS | Thermal degradation product |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitatively monitoring the progress of a chemical reaction. rsc.orgyoutube.com In the synthesis of this compound from hydroquinone and propylene oxide, TLC can be used to track the consumption of the reactants and the formation of the product over time.

A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel) alongside spots of the starting materials. The plate is then developed in a suitable solvent system. The separated spots are visualized, typically under UV light. nih.gov The disappearance of the reactant spots and the appearance of a new spot corresponding to the product indicate the reaction's progress. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, helps in identifying the compounds. nih.gov

Table 5: Hypothetical TLC Data for Monitoring the Synthesis of this compound

TLC Monitoring Data

| Compound | Rf Value (Ethyl Acetate/Hexane 1:1) | Observation at Reaction Start (T=0) | Observation at Reaction End (T=24h) |

|---|---|---|---|

| Hydroquinone (Reactant) | 0.55 | Strong spot | No spot |

| This compound (Product) | 0.40 | No spot | Strong spot |

| Propylene Oxide (Reactant) | 0.85 | Not easily visualized without stain | N/A |

Theoretical and Computational Chemistry Studies on 4 2 Hydroxypropoxy Phenol Systems

Density Functional Theory (DFT) for Conformational Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate study of molecular structures and energies. mdpi.com It is particularly effective for performing conformational analysis, which seeks to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies.

A comprehensive conformational analysis was performed on a related molecule, the S-4-(2-hydroxypropoxy)carbazol fragment of Carvedilol, using DFT calculations at the B3LYP/6-31G(d) level of theory. researchgate.net This level of theory provides a reliable balance between computational cost and accuracy for organic molecules. The analysis involves systematically rotating the molecule's flexible dihedral angles to map out its potential energy landscape. Such studies are crucial for understanding how molecular shape influences properties and interactions. The flexibility of the propoxy side chain, defined by its torsional angles, gives rise to numerous possible conformations. researchgate.net

The exploration of a molecule's Potential Energy Hypersurface (PEHS) is a systematic way to locate all possible energy minima, which correspond to stable conformers. For the S-4-(2-hydroxypropoxy)carbazol fragment, the PEHS was computed in a vacuum, revealing a complex landscape with 19 distinct converged minima. researchgate.netacs.org Each minimum represents a unique, stable 3D structure of the molecule.

The global minimum, or the most stable conformer, was identified as having a specific arrangement of its dihedral angles. researchgate.net The relative energies of other conformers were calculated with respect to this global minimum. This energetic information is vital for determining the probability of finding the molecule in a particular conformation at a given temperature.

Table 1: Example of Energetic Relationships for Converged Minima on the PEHS of S-4-(2-hydroxypropoxy)carbazol in Vacuum researchgate.net

| Conformer | SCF Energy (Hartrees) | Relative Energy (kcal/mol) |

| Global Minimum | -818.1136 | 0.00 |

| Conformer 2 | -818.1124 | 0.75 |

| Conformer 3 | -818.1118 | 1.13 |

| Conformer 4 | -818.1105 | 1.95 |

This table is illustrative and based on findings for a structurally related carbazol derivative. researchgate.net SCF (Self-Consistent Field) energy is the total electronic energy of the molecule.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental for understanding a molecule's electronic structure, which dictates its chemical reactivity. Methods like DFT are used to calculate key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). rdd.edu.iq The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical stability and reactivity. plos.org

Molecular Electrostatic Potential (MESP) maps are another valuable output of these calculations. An MESP map illustrates the charge distribution across a molecule, highlighting electron-rich (electronegative) and electron-poor (electropositive) regions. plos.org These maps are useful for predicting sites susceptible to electrophilic or nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding. For instance, in a related ligand, MESP mapping showed a color progression from red (electronegative areas, e.g., around oxygen atoms) to blue (electropositive areas), providing a visual guide to its reactive sites. plos.org

Investigation of Intramolecular Hydrogen Bonding and Conformer Stability

The presence of both a hydroxyl (-OH) group and an ether oxygen in the 4-(2-hydroxypropoxy)phenol structure allows for the formation of intramolecular hydrogen bonds. An intramolecular hydrogen bond is a non-covalent attraction between a hydrogen atom (donor) and an electronegative atom (acceptor) within the same molecule. mdpi.com These interactions can significantly influence the conformational preferences and stability of a molecule. mdpi.com

In the computational study of the S-4-(2-hydroxypropoxy)carbazol fragment, it was confirmed that conformer stability was directly influenced by intramolecular hydrogen bonding. researchgate.netacs.org Conformers that could form these internal hydrogen bonds were often found to be lower in energy. The strength of these bonds can be estimated computationally by comparing the energies of conformers with and without the hydrogen bond. mdpi.com The presence of stable intramolecular hydrogen bonds is a key factor in determining the predominant shape of the molecule in different environments. nih.gov

Solvation Effects and Continuum Solvation Models (e.g., Tomasi PCM)

A molecule's properties can change dramatically when it is moved from a vacuum (gas phase) into a solvent. Computational models are used to simulate these environmental effects. The Polarizable Continuum Model (PCM), particularly the Tomasi formulation, is a widely used method for this purpose. researchgate.netresearchgate.net PCM treats the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute molecule placed in a cavity within it.

For the S-4-(2-hydroxypropoxy)carbazol system, Tomasi PCM calculations were performed to study its behavior in various solvents, including chloroform, ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and water. researchgate.net The results showed that protic solvents like ethanol and water, which can donate hydrogen bonds, had the most significant stabilizing effect. researchgate.netresearchgate.net These solvents led to the lowest self-consistent field (SCF) energies and solvation free energies (ΔGsolvation). researchgate.net Interestingly, the solvent effects were most pronounced for conformers that did not have strong internal hydrogen bonds, as the solvent could then interact more freely with the molecule's polar groups. researchgate.netresearchgate.net

Table 2: Properties of Solvents Used in PCM Calculations for a Related System researchgate.net

| Solvent | Dielectric Constant (ε) | Hydrogen Bond Donor Ability (α) | Hydrogen Bond Acceptor Ability (β) |

| Chloroform | 4.81 | 0.20 | 0.10 |

| Ethanol | 24.55 | 0.86 | 0.75 |

| DMSO | 46.70 | 0.00 | 0.76 |

| Water | 78.39 | 1.17 | 0.47 |

Data from a study on S-4-(2-hydroxypropoxy)carbazol. researchgate.net The parameters α and β describe the solvent's ability to donate and accept hydrogen bonds, respectively.

Molecular Dynamics Simulations for Structural Dynamics

While DFT calculations provide a static picture of stable molecular conformations, Molecular Dynamics (MD) simulations offer insights into the time-dependent behavior and structural dynamics of a molecule. plos.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how a molecule moves, vibrates, and changes its conformation over time in a simulated environment (like water). arxiv.org

MD simulations are particularly relevant for understanding how flexible molecules like those containing a propoxy chain behave in solution or when interacting with biological targets. plos.org For example, simulations can reveal the flexibility of different parts of the molecule, the stability of hydrogen bonds over time, and the dynamics of solvent molecules surrounding the solute. arxiv.org By tracking properties like the Root Mean Square Deviation (RMSD) of atomic positions, MD can quantify the stability of a molecule's structure or its binding to another molecule over the simulation period. plos.org These dynamic insights are complementary to the energetic and electronic information obtained from quantum chemical calculations.

Mechanistic Insights into the Biological Activity of 4 2 Hydroxypropoxy Phenol Derivatives in Vitro Studies

Elucidation of Molecular Target Interactions and Cellular Pathway Modulation

Phenolic compounds are known to exert their biological effects by interacting with a multitude of molecular targets, thereby modulating various cellular signaling pathways. nih.gov Their action is often linked to the regulation of pathways involved in inflammation, cell survival, and stress responses.

Key modulated pathways include:

NF-κB (Nuclear Factor-kappa B) Pathway: Many phenolic derivatives can inhibit the activation of NF-κB, a crucial transcription factor that governs the expression of pro-inflammatory genes and cytokines. nih.govconsensus.app This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating inflammatory responses.

MAPK (Mitogen-Activated Protein Kinase) Pathways: Phenols can influence the phosphorylation status of MAPKs such as ERK, JNK, and p38. nih.govresearchgate.net For instance, a 4-phenoxyphenol (B1666991) derivative, 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (B14705988) (4-HPPP), demonstrated an ability to decrease levels of survival-related proteins like p-Akt in Huh7 hepatocellular carcinoma cells. mdpi.com However, in Ha22T cells, it increased levels of p-Akt and survivin, suggesting that its effects on the ERK/MAPK pathway can be cell-type specific and may relate to chemoresistance. mdpi.com

PI3K/Akt Pathway: This pathway is critical for cell survival, proliferation, and growth. Some phenolic derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells. mdpi.com The compound 4-HPPP was found to decrease levels of phosphorylated Akt (p-Akt) in certain cancer cell lines, contributing to its anti-proliferative effects. mdpi.com

Toll-Like Receptor 4 (TLR4) Signaling: Polyphenols can directly interfere with TLR4 activation or suppress its downstream signaling through NF-κB and MAPK pathways. consensus.app This modulation helps reduce neuroinflammatory responses. consensus.app

These interactions highlight that the bioactivity of phenolic compounds stems from their ability to engage with key regulatory proteins, leading to a cascade of downstream effects that influence cellular fate and function.

Structure-Activity Relationship (SAR) Investigations for Bioactivity

The biological activity of phenolic compounds is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies aim to identify the specific chemical features responsible for their effects, guiding the design of more potent and selective derivatives. nih.govmdpi.com

For phenolic antioxidants, key structural determinants of activity include:

Substitution on the Phenolic Ring: The presence of other functional groups can significantly alter bioactivity. For example, in a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives designed as 12-lipoxygenase inhibitors, modifications to the benzenesulfonamide (B165840) portion led to compounds with nanomolar potency and high selectivity. nih.gov

QSAR analyses have been used to create models that can predict the antioxidant activity of new phenolic compounds based on calculated parameters like the heat of formation and the energy of molecular orbitals. nih.gov These studies collectively underscore that subtle changes in the molecular architecture of phenolic derivatives can lead to profound differences in their biological and therapeutic potential.

In Vitro Enzyme Inhibition Potential (e.g., Tyrosinase, α-Amylase, Lipoxygenase)

Derivatives of 4-(2-hydroxypropoxy)phenol belong to a class of compounds well-documented for their ability to inhibit various enzymes involved in metabolic and physiological processes.

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are sought after for applications in cosmetics as skin-whitening agents and in the food industry to prevent browning. nih.gov Numerous phenolic compounds have demonstrated potent anti-tyrosinase activity. For example, 2-hydroxytyrosol inhibits mushroom tyrosinase with an IC50 value of 13.0 µmol/L. nih.gov Another compound, 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol, exhibited exceptionally high inhibition with an IC50 value of 0.2 µM, a potency 55 times greater than the standard inhibitor, kojic acid. mdpi.com Kinetic studies often reveal that these compounds act as competitive inhibitors, binding to the enzyme's active site. mdpi.commdpi.com

α-Amylase Inhibition: α-Amylase is a crucial enzyme in carbohydrate digestion. Its inhibition can slow down glucose absorption, which is a therapeutic strategy for managing type 2 diabetes. mdpi.com Phenolic compounds can act as competitive inhibitors of α-amylase, where their inhibitory activity is predominantly affected by the concentration of the substrate (α-1,4-glucosidic bonds). nih.gov Various plant extracts rich in phenols have shown significant α-amylase inhibition. mdpi.commdpi.comepa.gov For instance, 3-oxolupenal and katononic acid, isolated from Nuxia oppositifolia, displayed IC50 values of 46.2 µg/mL and 52.4 µg/mL, respectively, against α-amylase. mdpi.com

Lipoxygenase (LOX) Inhibition: Lipoxygenases are enzymes involved in the inflammatory pathway. A series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives were synthesized and identified as potent and selective inhibitors of platelet-type 12-LOX, with some compounds showing activity in the nanomolar range. nih.gov

The following table summarizes the inhibitory potential of various structurally related phenolic compounds against these enzymes.

| Compound | Enzyme Target | Reported IC50 Value | Source |

|---|---|---|---|

| 2-Hydroxytyrosol | Mushroom Tyrosinase | 13.0 µmol/L | nih.gov |

| 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol | Mushroom Tyrosinase | 0.2 µM | mdpi.com |

| 7,3',4'-trihydroxyisoflavone | Mushroom Tyrosinase | 5.23 ± 0.6 µM | nih.gov |

| 3-Oxolupenal | α-Amylase | 46.2 µg/mL | mdpi.com |

| Katononic Acid | α-Amylase | 52.4 µg/mL | mdpi.com |

| Tannic Acid | α-Amylase | Competitive Inhibition, Kic constant | nih.gov |

| Compound 35 (benzenesulfonamide derivative) | 12-Lipoxygenase | Nanomolar potency | nih.gov |

| Compound 36 (benzenesulfonamide derivative) | 12-Lipoxygenase | Nanomolar potency | nih.gov |

Membrane-Active Antibacterial Mechanisms

Phenolic compounds are recognized for their antimicrobial properties, which can be mediated through various mechanisms, including direct interaction with and disruption of bacterial cell membranes. frontiersin.org This membrane-active mechanism is a key feature of many antimicrobial agents that target the physical integrity of the bacterial cell. nih.gov

The proposed mechanisms include:

Membrane Permeabilization: Phenolic derivatives can insert into the bacterial lipid bilayer, disrupting its structure and increasing its permeability. frontiersin.org This leads to the leakage of essential intracellular components, such as ions and ATP, ultimately causing cell death. liverpool.ac.uk

Loss of Membrane Integrity: Studies on phenolic essential oils have shown that they can cause a loss of cytoplasmic membrane integrity. frontiersin.org This damage compromises the cell's ability to maintain its electrochemical gradients and other vital functions.

Interaction with Membrane Phospholipids: The efficacy of membrane-active agents often depends on their ability to interact with specific components of the bacterial membrane, such as negatively charged phospholipids, which are more abundant in bacterial membranes compared to mammalian ones. nih.gov This selectivity contributes to their targeted antibacterial action.

These mechanisms suggest that phenolic compounds can act as broad-spectrum antimicrobial agents by physically compromising the bacterial membrane, a target to which it is difficult for bacteria to develop resistance. nih.gov

In Vitro Anticarcinogenic and Antioxidant Activities

Phenolic derivatives are widely investigated for their dual roles as antioxidant and anticarcinogenic agents. Their ability to counteract oxidative stress is closely linked to their potential to inhibit cancer cell growth.

Antioxidant Activity: The primary antioxidant mechanism of phenols is their ability to act as free radical scavengers by donating a hydrogen atom from their hydroxyl groups. researchgate.netnih.gov This neutralizes reactive oxygen species (ROS), preventing oxidative damage to cellular components like DNA, proteins, and lipids. archivesofmedicalscience.com The antioxidant activity of phenols is commonly evaluated using in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. nih.govresearchgate.net The specific structure, particularly the arrangement of hydroxyl groups, influences the compound's redox properties and scavenging ability. nih.govnih.gov

Anticarcinogenic Activity: The anticancer effects of phenolic compounds are often multifaceted. A 4-phenoxyphenol derivative, 4-HPPP, was shown to exert inhibitory activity against hepatocellular carcinoma (HCC) cell lines. mdpi.com Its mechanisms include the downregulation of α-tubulin expression, induction of apoptosis, and inhibition of cell proliferation. mdpi.com The effects can be cell-line specific, highlighting the complexity of its interactions within different cancer types. mdpi.com

The following table details the observed in vitro anticarcinogenic effects of the 4-phenoxyphenol derivative 4-HPPP.

| Cell Line | Observed Effect | Molecular Change | Source |

|---|---|---|---|

| Huh7 (HCC) | Anti-proliferation, Apoptosis Induction | Downregulation of p-Akt (Ser473, Thr450) and PCNA | mdpi.com |

| Ha22T (HCC) | Anti-proliferation, Apoptosis Induction | Upregulation of p-Akt (Ser473) and survivin | mdpi.com |

| Huh7 & Ha22T | Nuclear Enlargement | Downregulation of α-tubulin expression | mdpi.com |

Endocrine Receptor Dimerization Assays and Mechanistic Implications

Certain phenolic compounds are classified as endocrine-disrupting chemicals (EDCs) due to their ability to interfere with the body's hormonal systems. nih.govmdpi.com They can mimic or block the action of natural hormones like estrogen and androgens by interacting with their corresponding nuclear receptors. nih.gov

A critical step in the activation of many nuclear receptors, including the estrogen receptor (ER), is ligand-induced dimerization. researchgate.net Upon binding a ligand, the receptor monomers pair up, enabling them to bind to DNA and regulate gene expression. Assays that measure receptor dimerization are therefore valuable tools for identifying EDCs and elucidating their mechanism of action. frontiersin.org

Bioluminescence Resonance Energy Transfer (BRET) Assays: BRET is a powerful technique used to study protein-protein interactions in living cells. mdpi.comnih.gov In the context of endocrine disruption, a BRET-based ERα dimerization assay has been developed to screen chemicals. researchgate.netmdpi.comresearchgate.net The assay uses ERα monomers tagged with a BRET donor (e.g., luciferase) and an acceptor (e.g., a fluorescent protein). If a test chemical induces dimerization, the donor and acceptor are brought into close proximity, resulting in a measurable energy transfer. mdpi.comnih.gov

Studies using such assays have shown that various phenolic compounds, including bisphenol A (BPA) and 4-nonylphenol, can induce ERα dimerization, confirming their estrogenic activity. nih.govmdpi.comnih.gov Other phenols have been identified as antagonists for the androgen receptor (AR). nih.gov These mechanistic assays are crucial for understanding how environmental chemicals can exert hormonal effects at the molecular level, providing key information within the adverse outcome pathway (AOP) framework for risk assessment. researchgate.net

Advanced Materials Science and Engineering Applications of Hydroxypropoxyphenol Derivatives Academic Research Focus

Design and Performance as Extenders in Segmented Polyurethanes

4-(2-Hydroxypropoxy)phenol has been investigated as a chain extender in segmented polyurethanes. Its structure, containing both a primary or secondary hydroxyl group and a phenolic hydroxyl group (depending on the isomer), allows it to react with isocyanate groups to form urethane (B1682113) linkages. The presence of the bulky phenoxy group and the flexible propoxy chain can introduce specific structural modifications to the hard segments.

Detailed Research Findings:

Research into the use of hydroquinone (B1673460) derivatives as chain extenders has shown that the structure of the extender has a profound effect on the degree of phase separation between the hard and soft segments. researchgate.net The flexible ether linkage in compounds like this compound can disrupt the packing and crystallinity of the hard segments, leading to a more mixed-phase morphology. This can result in polyurethanes with increased flexibility and lower modulus. Conversely, the aromatic ring contributes to the rigidity of the hard segment. The hydrogen bonding capability of the urethane groups formed is a key factor in determining the mechanical properties of the final polymer. iaea.orgebrary.net

The use of chain extenders with side groups can affect the regularity of the hard segments, which in turn influences the crystalline morphology of the polyurethane. iaea.org In the case of this compound, the hydroxypropyl group can be considered a side group that may hinder the close packing of the hard segments. This can lead to a decrease in the degree of crystallinity of the hard domains.

The following table provides a comparative overview of different types of chain extenders and their general effects on polyurethane properties, offering a context for the potential performance of this compound.

Table 1: Comparison of Common Chain Extenders in Polyurethanes

| Chain Extender | Chemical Structure | Key Features | Typical Effect on Polyurethane Properties |

|---|---|---|---|

| 1,4-Butanediol (BDO) | HO-(CH₂)₄-OH | Linear, symmetrical diol | High hard segment crystallinity, high modulus, good tensile strength |

| Ethylene Glycol (EG) | HO-(CH₂)₂-OH | Short, linear diol | Strong hydrogen bonding, high hard segment melting point |

| Hydroquinone bis(2-hydroxyethyl) ether (HQEE) | HO-(CH₂)₂-O-C₆H₄-O-(CH₂)₂-OH | Aromatic ether diol | Enhanced thermal stability, good mechanical properties |

| This compound | HO-C₆H₄-O-CH₂-CH(OH)-CH₃ | Asymmetrical, contains phenolic and secondary alcohol groups | Potential for modified hard segment packing, may influence phase mixing |

Development as High-Performance UV Stabilizers in Coatings and Polymers

The degradation of polymeric materials upon exposure to ultraviolet (UV) radiation is a significant concern that can lead to discoloration, loss of mechanical properties, and reduced service life. UV stabilizers are additives that protect polymers from the damaging effects of UV light. One major class of UV stabilizers is UV absorbers, which function by absorbing harmful UV radiation and dissipating it as harmless thermal energy.

Phenolic compounds, particularly those with a hydroxyl group ortho to a carbonyl or other activating group, are known to be effective UV absorbers. idosi.org The mechanism often involves a rapid tautomerization between the enol and keto forms, which allows for the efficient dissipation of absorbed UV energy. While this compound itself does not possess the classic 2-hydroxybenzophenone (B104022) structure, its phenolic nature makes it a candidate for use as a UV stabilizer or as a precursor for the synthesis of more complex UV absorbers.

Detailed Research Findings:

Research has shown that various phenol (B47542) derivatives can be synthesized and incorporated into coatings and polymers to improve their stability against UV radiation. idosi.org The effectiveness of a phenolic compound as a UV stabilizer is dependent on its ability to absorb UV radiation in the critical 290-400 nm range and its compatibility with the polymer matrix. The presence of the hydroxypropoxy group in this compound can enhance its solubility and compatibility in various polymer systems.

Furthermore, this compound can be chemically modified to create more potent UV absorbers. For example, it can be functionalized with benzotriazole (B28993) or other UV-absorbing moieties to create high-performance stabilizers with low volatility. The synthesis of novel UV absorbers often involves the strategic combination of different functional groups to optimize their performance. mdpi.comhpu2.edu.vn

The following table summarizes the UV absorption characteristics of some common classes of UV absorbers, providing a framework for understanding the potential of this compound-derived stabilizers.

Table 2: Classes of UV Absorbers and Their Characteristics

| UV Absorber Class | Example Compound | Mechanism of Action | Typical Absorption Range (nm) |

|---|---|---|---|

| Benzophenones | 2-Hydroxy-4-methoxybenzophenone | Excited state intramolecular proton transfer (ESIPT) | 280-380 |

| Benzotriazoles | 2-(2H-Benzotriazol-2-yl)-p-cresol | Excited state intramolecular proton transfer (ESIPT) | 300-400 |

| Triazines | 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-hexyloxyphenol | Excited state intramolecular proton transfer (ESIPT) | 280-380 |

| Phenolic Derivatives | Substituted Phenols | Radical scavenging, potential for ESIPT in derivatives | Varies with substitution |

Research into Bisphenol A Derivatives for Dental and Polymer Materials

Bisphenol A (BPA) and its derivatives are widely used in the production of polycarbonate plastics and epoxy resins. In dentistry, BPA derivatives are key components of resin-based composites and sealants. nih.govopendentistryjournal.comresearchgate.net One of the most common BPA derivatives in dental materials is Bisphenol A glycidyl (B131873) methacrylate (B99206) (Bis-GMA). opendentistryjournal.comresearchgate.netwebdent.hu The synthesis of Bis-GMA involves the reaction of the diglycidyl ether of Bisphenol A with methacrylic acid.

While this compound is not a direct derivative of BPA, its chemical structure is relevant to the discussion of alternative monomers in polymer and dental materials. Concerns over the potential health effects of BPA have driven research into the development of BPA-free materials. Compounds with phenolic and hydroxyl functionalities, such as this compound, are of interest as potential building blocks for new polymers that could serve as alternatives to traditional BPA-based systems.

Detailed Research Findings:

The fundamental structure of many dental resin monomers is based on a central aromatic core functionalized with polymerizable groups. The structure of this compound provides a phenolic ring that can be further functionalized. For instance, the hydroxyl groups could be reacted with methacryloyl chloride or other acrylic monomers to introduce polymerizable double bonds, creating a new monomer for use in dental composites or other polymer applications.

Studies on dental composites have explored a wide range of comonomers to tailor the properties of the final material. nih.gov The inclusion of different monomers can affect properties such as viscosity, polymerization shrinkage, and mechanical strength. The structure of this compound, with its combination of a rigid aromatic ring and a flexible side chain, could potentially offer a unique balance of properties if developed into a polymerizable monomer.

The following table lists some common BPA derivatives used in dental and polymer materials, illustrating the types of chemical structures that are prevalent in this field.

Table 3: Common Bisphenol A Derivatives in Polymer Materials

| Compound Name | Abbreviation | Chemical Structure | Key Application |

|---|---|---|---|

| Bisphenol A | BPA | (CH₃)₂C(C₆H₄OH)₂ | Precursor for polycarbonates and epoxy resins |

| Bisphenol A glycidyl methacrylate | Bis-GMA | C₂₉H₃₆O₈ | Base monomer in dental composites |

| Ethoxylated bisphenol A dimethacrylate | Bis-EMA | (CH₂=C(CH₃)CO₂(CH₂CH₂O)nC₆H₄)₂C(CH₃)₂ | Comonomer in dental composites to reduce viscosity |

| Bisphenol A diglycidyl ether | BADGE | C₂₁H₂₄O₄ | Precursor for epoxy resins |

Investigations in Chemical Engineering Processes for Scalable Synthesis

The successful application of any chemical compound in advanced materials is contingent upon the development of a scalable and economically viable synthesis process. For this compound, this involves investigating efficient methods for its production from readily available starting materials. The synthesis of this compound would likely involve the reaction of hydroquinone with propylene (B89431) oxide. This type of reaction, known as oxyalkylation or propoxylation, is a common industrial process.

Detailed Research Findings:

The synthesis of hydroquinone itself can be achieved through several industrial routes, with the Hock process (co-production of phenol and acetone (B3395972) from cumene) being a prominent method. krohne.com Another route involves the hydroxylation of phenol. google.com Once hydroquinone is obtained, the subsequent propoxylation step requires careful control of reaction conditions to ensure the desired degree of substitution and to minimize the formation of byproducts.

The reaction of a phenol with an epoxide like propylene oxide is typically catalyzed by a base, such as sodium hydroxide (B78521) or potassium hydroxide. The choice of catalyst, reaction temperature, and pressure are critical parameters that influence the reaction rate and selectivity. For a scalable process, continuous flow reactors may offer advantages over batch reactors in terms of heat and mass transfer, leading to better process control and product consistency.

Downstream processing, including purification of the final product, is another crucial aspect of the chemical engineering process. Techniques such as distillation, crystallization, and chromatography would be employed to isolate this compound of high purity.

The following table outlines some general synthesis methods for phenolic derivatives, which are relevant to the potential production of this compound.

Table 4: Synthesis Methods for Phenolic Derivatives

| Reaction Type | Reactants | Catalyst | Key Process Considerations |

|---|---|---|---|

| Oxyalkylation (Propoxylation) | Phenol/Hydroquinone + Propylene Oxide | Base (e.g., NaOH, KOH) | Temperature and pressure control to manage reaction exothermicity and selectivity. |

| Williamson Ether Synthesis | Phenoxide + Alkyl Halide | Phase transfer catalyst may be used | Stoichiometry control is important to avoid side reactions. |

| Friedel-Crafts Alkylation | Phenol + Alkene/Alcohol | Acid (e.g., H₂SO₄, AlCl₃) | Prone to isomer formation and polyalkylation. |

| Hock Process | Benzene (B151609) + Propylene -> Cumene -> Cumene Hydroperoxide -> Phenol + Acetone | Acid catalyst for cleavage | Multi-step process with co-product formation. krohne.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.